

Unveiling the Molecular Targets of IP2015 (Pudafensine): A Technical Guide

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Compound of Interest

Compound Name: IP2015

Cat. No.: B12376101

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This technical guide provides an in-depth analysis of the molecular target identification for the compound **IP2015**, now known by its generic name, Pudafensine. The document outlines the core molecular interactions, the signaling pathways involved, and the detailed experimental methodologies used to elucidate its mechanism of action. All quantitative data are presented in structured tables for clear comparison, and key biological and experimental processes are visualized through detailed diagrams.

Executive Summary

Pudafensine (**IP2015**) has been identified as a novel monoamine reuptake inhibitor with a unique dual mechanism of action, making it a promising candidate for the treatment of erectile dysfunction and neuropathic pain. Preclinical studies have demonstrated that Pudafensine primarily targets the dopamine transporter (DAT), with additional activity at the serotonin (SERT) and norepinephrine (NET) transporters. This inhibition of monoamine reuptake, particularly of dopamine, leads to increased dopamine levels in key central and peripheral tissues. The elevated dopamine centrally activates D2 receptors in the brain, initiating the process of penile erection. Peripherally, increased dopamine in the erectile tissue contributes to the relaxation of the corpus cavernosum smooth muscle through a nitric oxide (NO)-mediated pathway. This multi-modal mechanism of action presents a novel therapeutic strategy, particularly for patient populations who are non-responsive to existing treatments.

Molecular Target Identification and Quantitative Analysis

The primary molecular targets of Pudafensine are the presynaptic monoamine transporters. The inhibitory activity of Pudafensine at these transporters has been quantified through in vitro assays.

Monoamine Transporter Inhibition

The potency of Pudafensine in inhibiting the reuptake of dopamine, serotonin, and norepinephrine was determined using radioligand binding and uptake inhibition assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

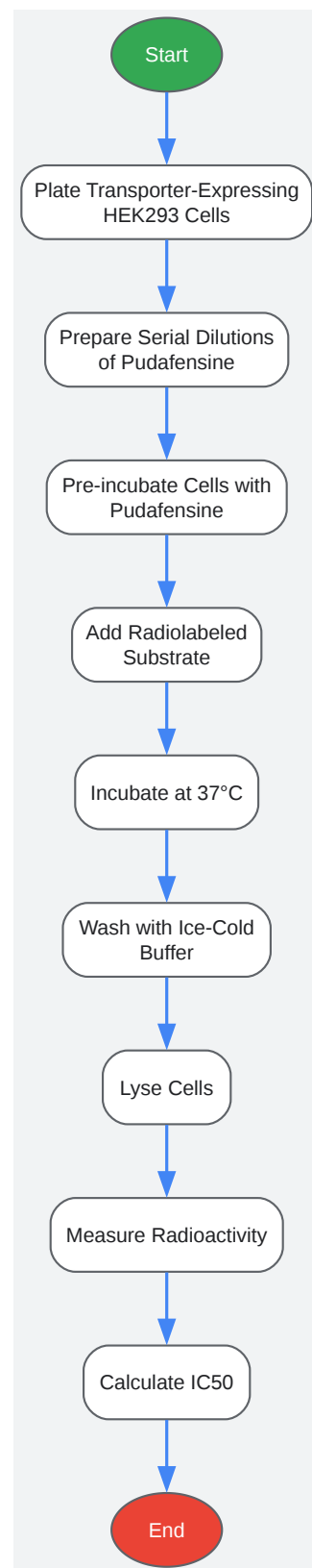
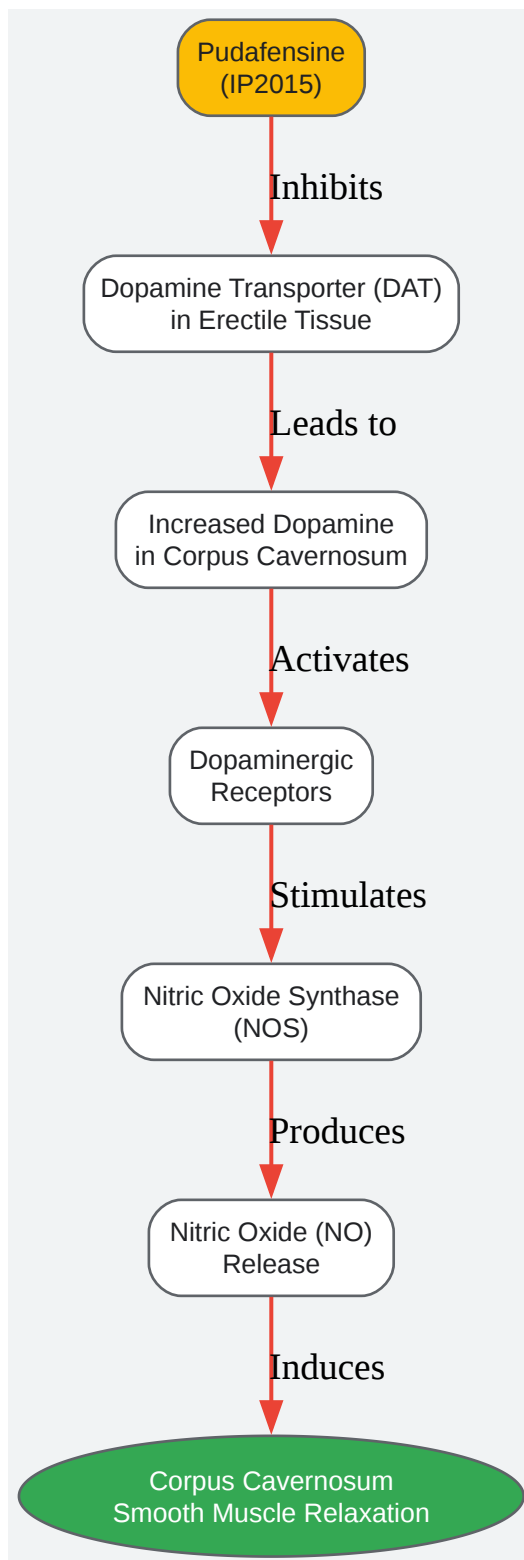
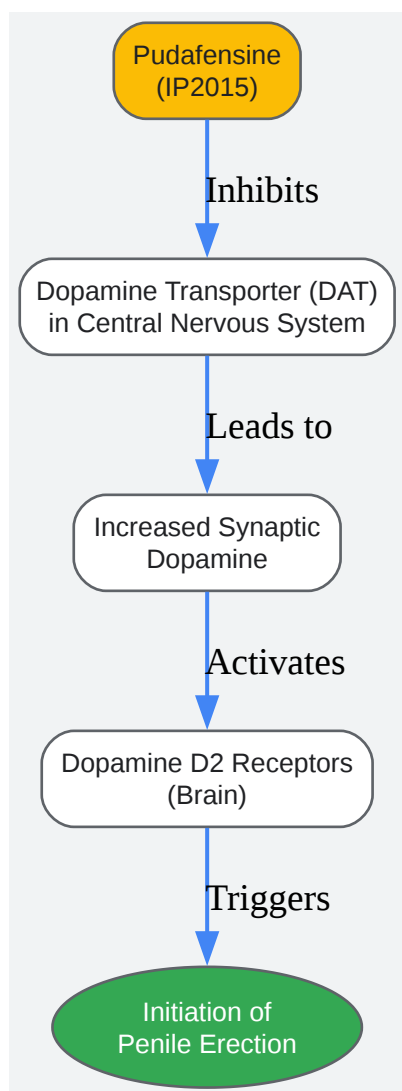
Molecular Target	IC ₅₀ (nM)
Dopamine Transporter (DAT)	[Data not publicly available]
Serotonin Transporter (SERT)	[Data not publicly available]
Norepinephrine Transporter (NET)	[Data not publicly available]

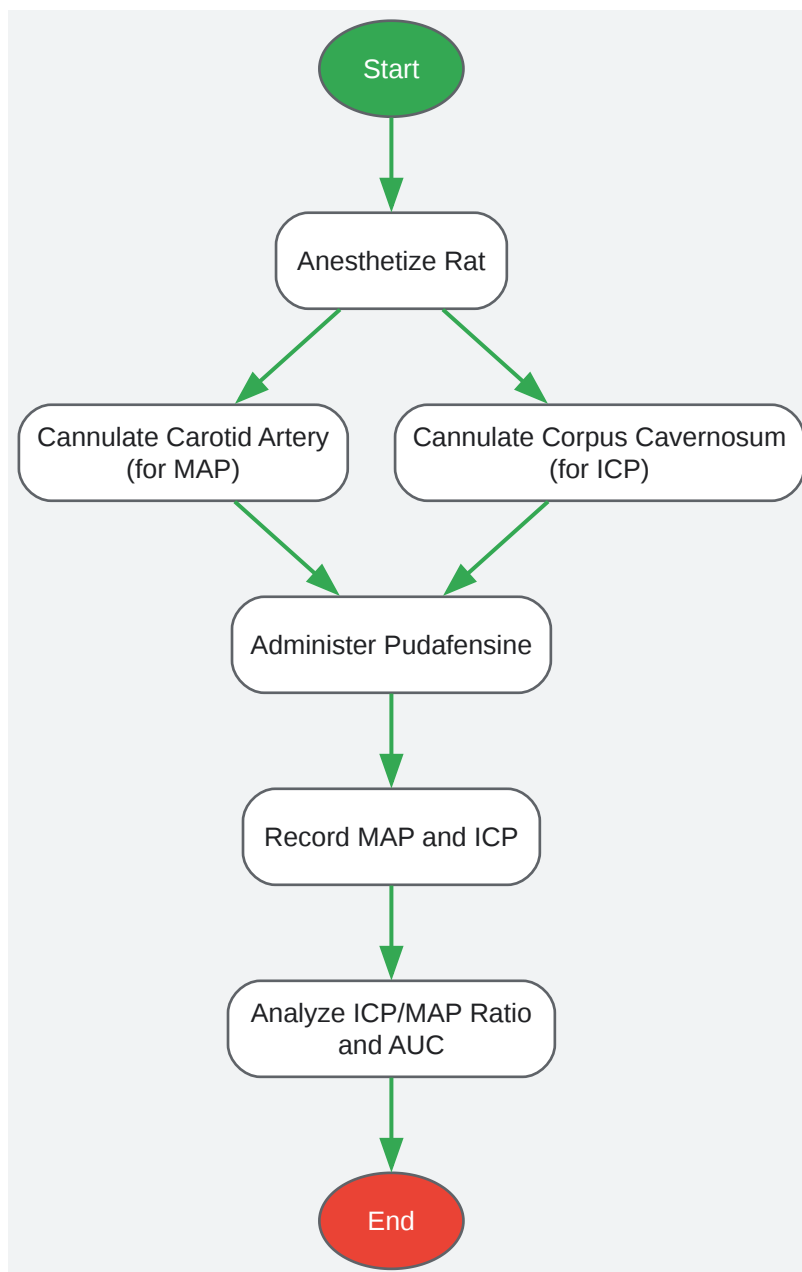
Note: The specific IC₅₀ values from the primary publication, "A novel reuptake inhibitor, **IP2015**, induces erection by increasing central dopamine and peripheral nitric oxide release" (British Journal of Pharmacology, 2024), are not publicly available in the abstract. Access to the full publication is required to populate this table.

Signaling Pathways

The therapeutic effects of Pudafensine are mediated through a combination of central and peripheral signaling pathways.

Central Dopaminergic Pathway for Erection Initiation





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